

S65487 Sulfate: A Technical Overview of an Investigational BCL-2 Inhibitor

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Compound of Interest		
Compound Name:	S65487 sulfate	
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S65487 sulfate is an investigational, potent, intravenous B-cell lymphoma-2 (BCL-2) inhibitor currently under evaluation for the treatment of hematological malignancies. This document provides a comprehensive overview of the available information regarding the pharmacokinetics and pharmacodynamics of S65487, primarily derived from the design and rationale of its ongoing clinical development program.

Core Pharmacodynamic Profile

S65487 targets the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway. In many cancers, including Acute Myeloid Leukemia (AML), the overexpression of BCL-2 allows malignant cells to evade programmed cell death, contributing to their survival and proliferation. By inhibiting BCL-2, S65487 is designed to restore the natural process of apoptosis in cancer cells.

Preclinical data has suggested a synergistic anti-leukemic effect when S65487 is combined with hypomethylating agents such as azacitidine. This synergy forms the basis of its current clinical investigation in AML.

Clinical Investigation

S65487 is the subject of a multicenter, open-label, Phase I/II clinical trial (NCT04742101) in adult patients with previously untreated AML who are ineligible for intensive chemotherapy.[1]



[2][3] The primary goals of this study are to determine the safety, tolerability, and recommended Phase II dose (RP2D) of S65487 in combination with azacitidine, as well as to assess the efficacy of this combination therapy.[1][4]

Study Design and Pharmacokinetic Assessment

Pharmacokinetic (PK) analyses are designated as a secondary objective in both the Phase I (dose-escalation) and Phase II (dose-expansion) parts of the trial. The study design incorporates different administration schedules for S65487 to optimize its concurrent delivery with azacitidine and potentially enhance their synergistic action.

The planned administration schedules for S65487 in the Phase I portion of the trial are as follows:

- Schedule 1: Weekly administration.
- Schedule 2: More intensified administration on days 1, 3, 5, and 8 of the treatment cycle.
- Schedule 3: A further intensified schedule with administration from day 1 through day 5, and also on days 8 and 9.

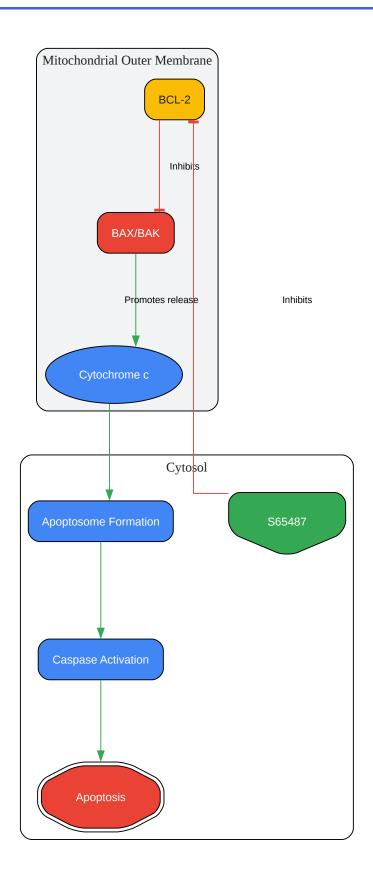
S65487 is administered as an intravenous infusion over 30 minutes. When given on the same day as azacitidine, S65487 is administered first, with azacitidine following within 30 to 60 minutes.

While the specific quantitative pharmacokinetic data from these evaluations are not yet publicly available, the study design allows for a thorough characterization of the drug's profile in the patient population.

Signaling Pathway

The mechanism of action of S65487 centers on the inhibition of the BCL-2 protein, a critical component of the intrinsic apoptotic signaling pathway. The following diagram illustrates the simplified mechanism.





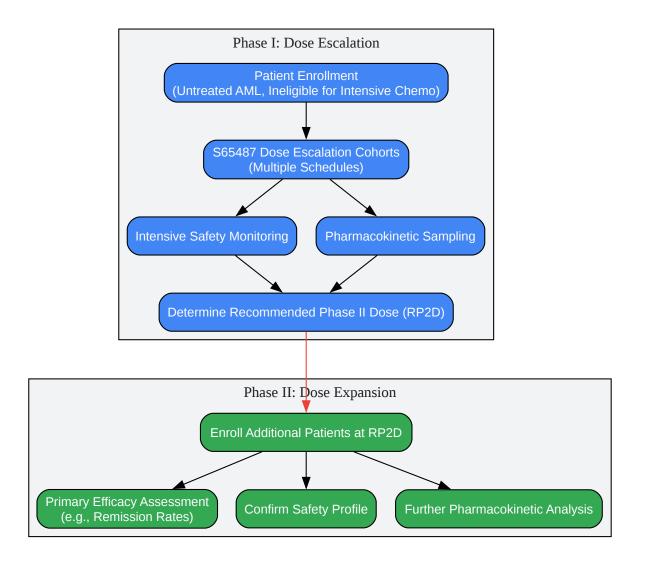
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Mechanism of S65487-induced apoptosis.



Experimental Protocols

Detailed experimental protocols for the preclinical and clinical assessment of **S65487 sulfate** are not publicly available at this time. The following represents a generalized workflow for the evaluation of a novel BCL-2 inhibitor in a clinical trial setting, based on the design of the NCT04742101 study.



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Generalized clinical trial workflow for S65487.

Summary and Future Directions

S65487 sulfate is a promising intravenous BCL-2 inhibitor being developed for AML. The ongoing Phase I/II clinical trial in combination with azacitidine will provide crucial data on its safety, efficacy, and a detailed characterization of its pharmacokinetic and pharmacodynamic profile. The results of this trial are anticipated to elucidate the therapeutic potential of S65487 in this patient population. As data from these studies become available, a more detailed quantitative understanding of the pharmacokinetics and pharmacodynamics of S65487 will emerge.

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References

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